Elvitegravir acyl glucuronide is a metabolite of Elvitegravir, a human immunodeficiency virus type 1 integrase strand transfer inhibitor. This compound is classified as an acyl glucuronide, which is formed through the conjugation of glucuronic acid to carboxylic acids, typically via the action of UDP-glucuronosyltransferases. The formation of acyl glucuronides is significant because they can exhibit different pharmacological properties compared to their parent compounds, including altered bioavailability and potential toxicity.
Elvitegravir is primarily used in the treatment of HIV-1 infection and is often administered in combination with other antiretroviral agents. The acyl glucuronide form is generated during the drug's metabolism, particularly in the liver where enzymes such as UDP-glucuronosyltransferase 1A4 play a crucial role in its biotransformation. The classification of Elvitegravir acyl glucuronide highlights its nature as a phase II metabolite, which typically indicates a pathway for drug detoxification and elimination from the body.
The synthesis of Elvitegravir acyl glucuronide can be achieved through both chemical synthesis and biotransformation methods.
The synthesis process often requires optimization to enhance yield and purity. For example, scaling up reactions from small laboratory settings to larger bioreactors can significantly increase production volumes while ensuring consistency in metabolite quality.
Elvitegravir acyl glucuronide features a structure that includes both the Elvitegravir moiety and a glucuronic acid unit linked via an ester bond. The specific structural configuration can influence its pharmacokinetic properties.
The formation of Elvitegravir acyl glucuronide involves several key reactions:
The stability and reactivity of Elvitegravir acyl glucuronide can be assessed using in vitro assays that measure its migration rates and interactions with trapping agents like glutathione or methoxylamine . These studies are crucial for understanding the safety profile of drugs during clinical development.
The mechanism by which Elvitegravir acyl glucuronide exerts its effects is primarily related to its role in drug metabolism and clearance.
Studies have shown that monitoring the formation and stability of reactive metabolites like Elvitegravir acyl glucuronide is essential for predicting potential toxicities associated with drug therapy.
Elvitegravir acyl glucuronide serves several important roles in scientific research:
Elvitegravir acyl glucuronide (CAS 870649-25-5) is a phase II metabolite formed through the conjugation of the HIV integrase inhibitor elvitegravir with glucuronic acid via an ester bond. Its molecular formula is C29H31ClFNO11, with a molecular weight of 624.01 g/mol [3] [4] [9]. The structure consists of a quinolinecarboxylate aglycone linked to β-D-glucopyranuronic acid, forming a labile acyl glucuronide bond at the 1-O position of the sugar moiety [3] [9].
The compound exhibits absolute stereochemistry with six defined stereocenters. The glucuronide moiety adopts the ^4C1^ chair conformation, characteristic of β-D-glucopyranuronic acid, with specific configurations at C1 (α), C2 (β), C3 (β), C4 (α), and C5 (β) [6] [7]. The aglycone retains the (S)-configuration at the chiral center of the hydroxymethyl-2-methylpropyl sidechain [6] [9]. This stereochemical complexity is critical for its metabolic recognition and chemical reactivity. The systematic IUPAC name reflects this configuration:
β-D-Glucopyranuronic acid 1-[6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-7-methoxy-4-oxo-3-quinolinecarboxylate] [3] [4].
Table 1: Fundamental Structural Descriptors of Elvitegravir Acyl Glucuronide
Property | Value |
---|---|
Molecular Formula | C29H31ClFNO11 |
Molecular Weight | 624.01 g/mol |
CAS Registry Number | 870649-25-5 |
Defined Stereocenters | 6 |
Chiral Sidechain | (S)-1-(Hydroxymethyl)-2-methylpropyl |
Glycosidic Bond | 1-O-Acyl-β-linkage |
Solubility and Partitioning
Elvitegravir acyl glucuronide is soluble in methanol-DMSO mixtures but exhibits limited solubility in aqueous buffers [4]. The glucuronidation increases hydrophilicity compared to elvitegravir (log P = 2.9), though the exact partition coefficient remains unquantified. The predicted pKa of 2.66 ± 0.70 indicates the carboxylic acid group of the glucuronide moiety will be predominantly ionized (≥99%) at physiological pH, enhancing aqueous solubility [9].
Stability and Degradation Kinetics
As an acyl glucuronide, it displays inherent chemical instability:
Reactivity correlates with the electronic environment of the carbonyl carbon. The pKa of the parent carboxylic acid (elvitegravir) is a key predictor: lower pKa values increase electrophilicity, accelerating migration and hydrolysis [8]. Steric hindrance from the α-methylpropyl substituent may partially offset this reactivity [8] [9].
Reactivity with Biomolecules
Rearranged isomers form Schiff bases with nucleophiles (e.g., lysine residues). This occurs via:
Table 2: Predicted Physicochemical Parameters
Property | Value | Method/Prediction Basis |
---|---|---|
Density | 1.55 ± 0.1 g/cm³ | Computational prediction |
Boiling Point | 844.0 ± 65.0 °C | Computational prediction |
pKa (carboxyl) | 2.66 ± 0.70 | Spectrophotometric prediction |
Hydrolysis Half-Life | Not reported (similar to diclofenac < 1 hr) | Estimated from structural analogs |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS identifies the protonated ion [M+H]⁺ at m/z 624.008, confirming molecular weight [6] [7]. Collision-induced dissociation (CID) yields key fragments:
Chemical Derivatization Coupled with LC-HRMS
Selective derivatization overcomes MS limitations:1. Carboxyl Derivatization:- Thionyl chloride activation + ethanol esterification- Mass shift: +28.031 Da per carboxyl group [2]2. Hydroxyl Derivatization:- Silylation with 1-(trimethylsilyl)imidazole- Mass shift: +72.040 Da per hydroxyl group [2]Elvitegravir acyl glucuronide shows a +28.031 Da shift upon carboxyl derivatization, confirming the intact carboxylic acid on the glucuronide moiety and distinguishing it from O-/N-glucuronides [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Full NMR assignments (¹H, ¹³C, HSQC, HMBC) are available for pharmacopeial characterization [4]:
Table 3: Key NMR Assignments for Elvitegravir Acyl Glucuronide
Atom Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity |
---|---|---|---|
Glucuronide C1 | - | 95.1 | Quaternary |
Glucuronide H1 | 5.70 | - | Doublet (J=7.2 Hz) |
Glucuronide C6 | - | 175.8 | Carbonyl |
Quinoline C4 | - | 176.2 | Carbonyl |
Methoxy Group | 3.85 | 56.5 | Singlet |
X-Ray Crystallography
No crystal structure is reported, likely due to the compound’s instability and solubility limitations. Structural models rely on NMR data and computational chemistry [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: